molecular formula C20H30O3 B12770120 Androstanolone formate CAS No. 4589-90-6

Androstanolone formate

Cat. No.: B12770120
CAS No.: 4589-90-6
M. Wt: 318.4 g/mol
InChI Key: ZQSXNBHXKJQHBH-VHUDCFPWSA-N
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Description

Androstanolone formate, also known as dihydrotestosterone formate, is a synthetic derivative of androstanolone. Androstanolone is a potent androgenic hormone that plays a crucial role in the development and maintenance of male characteristics. The formate ester of androstanolone is used to enhance its pharmacokinetic properties, making it more effective for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androstanolone formate typically involves the esterification of androstanolone with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity androstanolone and formic acid, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Androstanolone formate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield androstanolone and formic acid.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form more reduced derivatives, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Androstanolone and formic acid.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Androstanolone formate has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.

    Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency, such as hypogonadism and muscle wasting.

    Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

Androstanolone formate exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the androgen receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including the development of male secondary sexual characteristics, increased muscle mass, and enhanced libido. The molecular targets involved include the androgen receptor and downstream signaling pathways that regulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A primary male sex hormone with both androgenic and anabolic effects.

    Nandrolone: An anabolic steroid with similar effects but a different chemical structure.

    Methandrostenolone: An anabolic steroid known for its muscle-building properties.

Uniqueness of Androstanolone Formate

This compound is unique due to its high affinity for the androgen receptor and its resistance to aromatization, which means it does not convert to estrogen. This reduces the risk of estrogenic side effects such as gynecomastia and water retention. Additionally, the formate ester enhances its pharmacokinetic properties, making it more effective for therapeutic use compared to its non-esterified counterpart.

Properties

CAS No.

4589-90-6

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate

InChI

InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

ZQSXNBHXKJQHBH-VHUDCFPWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C

Origin of Product

United States

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